molecular formula C5H8O B6204914 (1R,2R)-2-methylcyclopropane-1-carbaldehyde CAS No. 1226589-78-1

(1R,2R)-2-methylcyclopropane-1-carbaldehyde

Cat. No.: B6204914
CAS No.: 1226589-78-1
M. Wt: 84.1
InChI Key:
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Description

(1R,2R)-2-methylcyclopropane-1-carbaldehyde is a chiral cyclopropane derivative with a unique structural configuration. This compound is characterized by the presence of a cyclopropane ring substituted with a methyl group and an aldehyde functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst can lead to the formation of the cyclopropane ring. The subsequent introduction of the aldehyde group can be achieved through oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

(1R,2R)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (1R,2R)-2-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-methylcyclopropane-1-carbaldehyde is unique due to its specific (1R,2R) configuration and the presence of both a methyl group and an aldehyde functional group on the cyclopropane ring

Properties

CAS No.

1226589-78-1

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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